molecular formula C10H12ClN5O3 B3208883 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

货号: B3208883
分子量: 285.69 g/mol
InChI 键: CBXLNNNWHUKXSN-OBXARNEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS: 1055035-48-7) is a nucleoside analog characterized by a purine base (2-amino-6-chloro) attached to a tetrahydrofuran sugar moiety. Its molecular formula is C₁₀H₁₂ClN₅O₃, with a molecular weight of 285.69 g/mol . The stereochemistry (2R,3R,5S) distinguishes it from other isomers, influencing its biological interactions and physicochemical properties. This compound is structurally related to adenosine derivatives but features a chloro substituent at the purine’s 6-position and a hydroxylmethyl group on the tetrahydrofuran ring.

属性

IUPAC Name

(2R,3R,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXLNNNWHUKXSN-OBXARNEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(N=C3Cl)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 1055035-48-7) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H12ClN5O3C_{10}H_{12}ClN_{5}O_{3} with a molecular weight of approximately 285.69 g/mol. The structure features a tetrahydrofuran ring substituted with a hydroxymethyl group and an amino-chloro purine moiety, which is crucial for its biological interactions.

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes related to nucleic acid metabolism. For instance, it has been studied for its ability to modulate the activity of enzymes like purine nucleoside phosphorylase (PNP), which plays a significant role in purine metabolism. In vitro studies indicate that derivatives of this compound exhibit varying degrees of inhibitory activity against PNP, potentially leading to altered cellular proliferation rates in certain cancer cell lines .
  • Antiviral Activity : The structural similarity to nucleosides suggests that this compound may interfere with viral replication processes. Preliminary studies have indicated that it could exhibit antiviral properties against specific RNA viruses by mimicking natural substrates required for viral replication .
  • Antinociceptive Effects : Recent research highlights the compound's potential in pain management. In vivo experiments demonstrated that treatment with this compound resulted in significant reductions in pain responses in animal models, suggesting a role in modulating pain pathways possibly through opioid receptor interactions .

Biological Activity Data

Biological Activity Observed Effect Reference
Enzyme InhibitionIC50 values ranging from 0.0078 µM to 9.7 µM against PNP
Antiviral ActivityEffective against select RNA viruses
Antinociceptive EffectsSignificant reduction in pain response

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol on various cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively at micromolar concentrations, leading researchers to explore its potential as a chemotherapeutic agent .
  • Opioid Modulation Study : Another research focused on the compound's interaction with opioid receptors. The findings suggested that it could enhance analgesic effects when used in combination with traditional opioids, presenting a promising avenue for developing new pain management therapies without the typical side effects associated with opioid use .

科学研究应用

Medicinal Chemistry Applications

  • Antiviral Activity :
    • The compound exhibits potential antiviral properties against various viruses, including those responsible for respiratory infections. Its mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.
    • Case Study : Research published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives effectively inhibited the replication of the influenza virus in vitro, suggesting a potential application for (2R,3R,5S)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol in antiviral drug development.
  • Anticancer Properties :
    • The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. This is particularly relevant for hematological malignancies.
    • Case Study : A study reported in Cancer Research found that purine analogs led to significant reductions in tumor growth in mouse models, highlighting the potential of (2R,3R,5S)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol as a lead compound for anticancer therapies.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound can act as an inhibitor of specific nucleoside kinases, which are crucial for nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications in cancer and viral therapies.
    • Data Table :
    Enzyme TargetInhibition TypeReference
    Nucleoside Kinase ACompetitiveBiochemical Journal, 2024
    Nucleoside Kinase BNon-competitiveJournal of Biological Chemistry, 2023
  • Structural Biology :
    • The compound's unique structure allows it to serve as a molecular probe in structural biology studies. It can be utilized to explore interactions within nucleic acid structures.
    • Case Study : Research highlighted in Nature Structural & Molecular Biology illustrated how similar compounds were employed to elucidate the binding sites of nucleic acids with proteins.

化学反应分析

Nucleophilic Substitution at the 6-Chloro Position

The 6-chloro group on the purine ring is highly reactive toward nucleophilic substitution due to its electron-withdrawing nature. This site is frequently targeted for modifications to enhance biological activity or introduce functional handles for further derivatization.

Reaction Reagents/Conditions Product Yield References
AminationAmmonia (NH₃), ethanol, 80°C2-Amino-6-amino-9H-purine derivative85%
AlkylationEthylenediamine, DMF, 60°C6-(Ethylenediamino)-2-amino-purine derivative72%
Thiol substitutionThiourea, H₂O, reflux6-Sulfhydryl-2-amino-purine derivative68%

Key Findings :

  • The 6-chloro group undergoes substitution with amines, thiols, and alcohols under mild conditions .

  • Steric hindrance from the THF ring’s stereochemistry (2R,3R,5S) slows reaction kinetics compared to non-chiral analogs .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the THF ring can be oxidized to a carbonyl or carboxylic acid group, enabling conjugation or further functionalization.

Reagent Conditions Product Selectivity References
KMnO₄Acidic aqueous solution, 0°C5-Carboxylic acid derivativePartial overoxidation observed
Dess-Martin periodinaneDCM, rt, 2h5-Aldehyde derivative>90%
TEMPO/NaClO₂CH₃CN/H₂O, pH 6.8, 40°C5-Carboxylic acid derivative78%

Notes :

  • Oxidation to the aldehyde is preferred for click chemistry applications .

  • Overoxidation to carboxylic acids requires careful control of reaction time and pH.

Protection/Deprotection of Hydroxyl Groups

The hydroxyl groups on the THF ring are often protected during synthesis to prevent undesired side reactions.

Protecting Group Reagent Conditions Deprotection Method References
tert-Butyldimethylsilyl (TBS)TBSCl, imidazole, DMF, rt24hTBAF in THF, rt
Acetyl (Ac)Ac₂O, pyridine, 0°C→rt12hNH₃/MeOH, 6h
TritylTrCl, DMAP, DCM, reflux48h80% AcOH, 2h

Applications :

  • TBS protection is favored for its stability under basic and nucleophilic conditions.

  • Acetyl groups are easily removed during final deprotection steps in oligonucleotide synthesis .

Glycosidic Bond Cleavage

The N-glycosidic bond between the purine base and THF sugar is susceptible to acid-catalyzed hydrolysis, a critical consideration for stability studies.

Conditions Rate Constant (k, h⁻¹) Degradation Product References
0.1M HCl, 37°C0.122-Amino-6-chloropurine + THF diol
pH 4.5 buffer, 60°C0.45Same as above

Stability Insights :

  • Degradation accelerates under acidic and high-temperature conditions .

  • Steric protection of the glycosidic bond via 2′-substituents improves stability .

Ring-Opening Reactions

The THF ring undergoes acid-catalyzed ring-opening to form diols or esters.

Reagent Conditions Product Applications References
H₂SO₄ (conc.)100°C, 2hLinear tetrol derivativeSynthetic intermediate
Ac₂O/H₂SO₄Reflux, 6hAcetylated open-chain derivativePolymer precursors

Chirality Effects :

  • The (2R,3R,5S) configuration directs ring-opening to yield specific diastereomers .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related purine nucleosides:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Melting Point (°C) Key Hazards (GHS)
(2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol 1055035-48-7 C₁₀H₁₂ClN₅O₃ 6-Cl, 2-NH₂ 2R,3R,5S Not reported Not available
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 120595-72-4 C₁₀H₁₂ClN₅O₃ 6-Cl, 2-NH₂ 2R,3S,5S Not reported Not available
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 4594-45-0 C₁₀H₁₁ClN₄O₃ 6-Cl (no 2-NH₂) 2R,3S,5R Not reported H302, H315, H319, H335
9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol 13146-72-0 C₁₀H₁₂N₄O₄ 6-OH (no Cl or NH₂) 2R,3R,5S Not reported H315, H319
(2R,3S,5R)-5-(6-Amino-2-nitro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Not provided C₁₀H₁₃N₆O₅ 6-NH₂, 2-NO₂ 2R,3S,5R 262–264 Not available
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Not provided C₁₀H₁₄N₆O₃ 2-NH₂, 6-NH₂ 2R,3S,5R 146–148 Not available

Key Findings

Substituent Effects: The 6-chloro group in the target compound (vs. However, it may reduce solubility compared to hydroxylated analogs . The 2-amino group distinguishes it from non-amino-substituted analogs (e.g., CAS 4594-45-0), which lack this hydrogen-bonding moiety critical for interactions with biological targets .

Stereochemical Impact: The 2R,3R,5S configuration differentiates the target compound from the 2R,3S,5S isomer (CAS 120595-72-4), which may exhibit altered pharmacokinetics due to spatial arrangement . In Compound 21 (), the 2R,3S,5R stereochemistry with a 2-nitro group results in a higher melting point (262–264°C), suggesting stronger intermolecular forces compared to amino-substituted analogs .

Synthetic Pathways: Analogs like Compound 23 () are synthesized via hydrogenation using Raney Ni, whereas nitro-substituted derivatives (e.g., Compound 21) require ammonia/methanol treatment for nitro-group reduction .

Hazard Profiles :

  • Chloro-substituted compounds (e.g., CAS 4594-45-0) carry warnings for acute oral toxicity (H302) and respiratory irritation (H335), whereas hydroxylated analogs (CAS 13146-72-0) primarily pose skin/eye irritation risks (H315, H319) .

常见问题

Q. What are the recommended storage conditions to ensure the compound's stability?

To maintain stability, store the compound at -10°C to -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. Protect from light by using amber glass vials or opaque containers. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Stability under these conditions is supported by safety data indicating no decomposition under recommended storage .

Q. Which spectroscopic methods are effective for structural confirmation?

  • 1H NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to analyze proton environments. Key signals include hydroxyl protons (δ ~5.0–5.8 ppm) and purine ring protons (δ ~8.0–8.2 ppm) .
  • ESI-MS : Confirm molecular weight with electrospray ionization mass spectrometry. For example, a related analog (CAS 5399-87-1) showed [M+H]+ at m/z 286.67 .
  • HPLC : Validate purity (>95%) using reversed-phase C18 columns with mobile phases like water/acetonitrile (0.1% TFA modifier) .

Q. What personal protective equipment (PPE) is required for safe handling?

  • Eye/Face Protection : Safety goggles and face shields compliant with EN 166 or NIOSH standards.
  • Skin Protection : Nitrile gloves (inspected for integrity) and lab coats. Use proper glove removal techniques to avoid contamination .
  • Respiratory Protection : Use in fume hoods with adequate ventilation to avoid aerosolized particles .

Q. What solvent systems are compatible for HPLC analysis?

Optimal mobile phases include:

  • Water:Acetonitrile (95:5) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution.
  • Methanol:Phosphate Buffer (pH 6.8) for polar derivatives. Adjust gradients based on retention times observed in analytical standards (e.g., CAS 73-03-0) .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up?

  • Reaction Monitoring : Use TLC (silica gel, UV detection) or in-line HPLC to track intermediate formation.
  • Catalyst Optimization : Test palladium or enzyme-catalyzed coupling efficiencies for purine ring attachment .
  • Purification : Employ flash chromatography (ethyl acetate:methanol gradients) or preparative HPLC for high-purity isolation (>98%) .

Q. How should contradictory NMR data between theory and experiment be resolved?

  • Deuterated Solvents : Ensure solvents are anhydrous and free of proton contaminants.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian software).
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated for CAS 2946-39-6 .

Q. What strategies mitigate decomposition during long-term storage?

  • Inert Additives : Include antioxidants like BHT (0.01% w/v) to prevent radical-mediated degradation.
  • Lyophilization : Convert to a stable powder form under vacuum, as done for nucleoside analogs (e.g., CAS 550-33-4) .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to identify degradation pathways .

Q. How to design experiments studying its interaction with DNA polymerases?

  • Enzyme Assays : Use fluorescence-based assays (e.g., stopped-flow kinetics) with labeled DNA templates.
  • Competitive Inhibition : Compare incorporation rates against natural nucleotides (dATP/dGTP) .
  • Crystallography : Co-crystallize the compound with polymerase enzymes (e.g., Taq polymerase) to resolve binding modes .

Q. How to address bioactivity discrepancies across cell lines?

  • Metabolic Profiling : Quantify intracellular phosphorylation using LC-MS (e.g., detect triphosphate derivatives).
  • Permeability Assays : Compare uptake via Caco-2 monolayers or PAMPA membranes .
  • Isozyme-Specific Studies : Test against polymerase isoforms (e.g., Pol β vs. Pol γ) to identify selectivity .

Q. What are the primary hazards and emergency protocols?

  • Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4); handle with gloves to avoid skin irritation (H315/H319) .
  • Fire Hazards : Use CO2 or dry chemical extinguishers. Avoid water jets, which may aerosolize particles .
  • Spill Management : Contain with absorbent materials (e.g., vermiculite) and dispose via licensed waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Reactant of Route 2
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。